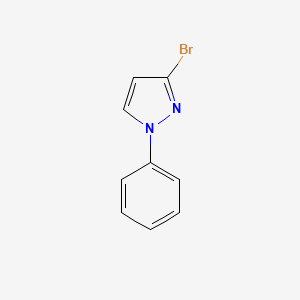

3-bromo-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFZHXAVGUVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617394 | |

| Record name | 3-Bromo-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50877-46-8 | |

| Record name | 3-Bromo-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-bromo-1-phenyl-1H-pyrazole CAS number 50877-46-8

An In-Depth Technical Guide to 3-bromo-1-phenyl-1H-pyrazole (CAS 50877-46-8) for Advanced Research and Development

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1-phenyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, plausible synthetic routes, and its critical role as a synthon in the construction of complex pharmaceutical agents. Detailed protocols for cornerstone palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, are presented to illustrate its synthetic utility. The guide further explores the significance of the 1-phenylpyrazole scaffold, drawing connections to prominent drugs such as Celecoxib and Rimonabant, thereby providing context for its application in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of the 1-Phenylpyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1] The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. 3-bromo-1-phenyl-1H-pyrazole (CAS: 50877-46-8) has emerged as a particularly valuable intermediate. The presence of a bromine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the N1-phenyl group significantly influences the molecule's conformation and electronic properties, which can be crucial for receptor binding and overall bioactivity.

The utility of this scaffold is exemplified by its presence in the chemical architecture of several blockbuster drugs. For instance, the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant both feature a substituted 1-phenylpyrazole core, underscoring the scaffold's ability to interact with key biological targets.[2] This guide will provide the technical details necessary for researchers to effectively utilize 3-bromo-1-phenyl-1H-pyrazole in their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key properties of 3-bromo-1-phenyl-1H-pyrazole are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 50877-46-8 | [3] |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 115-116 °C (at 1 Torr) | |

| Density | 1.519 g/cm³ |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and phenyl rings. The pyrazole protons at positions 4 and 5 would appear as doublets. The protons of the N-phenyl group would typically appear as a multiplet in the aromatic region of the spectrum.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazole and phenyl rings. The carbon atom bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity and will appear in a predictable region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by bands corresponding to C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and phenyl rings, and the C-Br stretching frequency. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, characteristic peaks are observed at 1554, 1502 (C=C/C=N stretching), 1099 (C-O stretching of the methoxy group), and 749, 686 cm⁻¹ (C-H bending).[4][5]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks). The molecular ion peak for 3-bromo-1-phenyl-1H-pyrazole would be expected at m/z 222 and 224. For the related compound 3-bromo-1-methyl-1H-pyrazole, the top two peaks in the mass spectrum are observed at m/z 160 and 162.[6]

Synthesis of 3-bromo-1-phenyl-1H-pyrazole

While a direct, single-step synthesis from commercially available starting materials is not prominently reported, a plausible and efficient route can be designed based on established synthetic methodologies for related pyrazole derivatives. A common approach involves the Vilsmeier-Haack reaction to construct the pyrazole ring, followed by a selective bromination step.[7]

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 3-bromo-1-phenyl-1H-pyrazole.

Detailed Experimental Protocol (Proposed)

Causality behind Experimental Choices: This protocol is designed based on the Vilsmeier-Haack reaction, a reliable method for the formylation and cyclization of phenylhydrazones to form pyrazole-4-carbaldehydes.[7] The subsequent decarbonylation and bromination steps are standard transformations in organic synthesis.

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

To a solution of acetophenone (0.1 mol) in ethanol (150 mL), add phenylhydrazine (0.1 mol) and a catalytic amount of glacial acetic acid (1 mL).

-

Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield acetophenone phenylhydrazone.

Step 2: Synthesis of 3-Phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 0.3 mol) to ice-cold N,N-dimethylformamide (DMF, 100 mL) with stirring.

-

To this reagent, add a solution of acetophenone phenylhydrazone (0.1 mol) in DMF (50 mL) dropwise.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution. The crude product will precipitate.

-

Filter the solid, wash with water, and purify by recrystallization from ethanol to obtain 3-phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3 & 4: Decarbonylation and Bromination to 3-bromo-1-phenyl-1H-pyrazole Note: A direct bromination of a pyrazole ring at the C3 position is less common than at C4. A more plausible route might involve starting with a different precursor to favor C3 substitution. However, for the purpose of this guide, a general bromination procedure is outlined.

-

The decarbonylation of the pyrazole-4-carbaldehyde can be a challenging step and may require specialized catalysts (e.g., Rhodium-based catalysts) or harsh conditions.

-

Alternatively, direct bromination of 1-phenyl-1H-pyrazole can be considered. To a solution of 1-phenyl-1H-pyrazole (0.05 mol) in a suitable solvent such as chloroform or acetic acid, add a solution of bromine (0.05 mol) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction may yield a mixture of isomers (3-bromo and 4-bromo), which would require careful chromatographic separation to isolate the desired 3-bromo-1-phenyl-1H-pyrazole.

Key Reactions and Applications in Drug Discovery

The bromine atom at the C3 position of 3-bromo-1-phenyl-1H-pyrazole serves as a versatile functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 3-bromo-1-phenyl-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-phenyl-1H-pyrazole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is highly valuable for synthesizing aryl amines, which are prevalent in many biologically active molecules.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).

-

Add 3-bromo-1-phenyl-1H-pyrazole (1.0 mmol) and the desired amine (1.2 mmol).

-

Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 3-amino-1-phenyl-1H-pyrazole derivative.

The 1-Phenylpyrazole Scaffold in Approved Drugs

The structural motif of 1-phenylpyrazole is central to the therapeutic effect of several marketed drugs. Understanding the structure of these drugs provides a clear rationale for the utility of building blocks like 3-bromo-1-phenyl-1H-pyrazole.

Caption: Structures of Celecoxib and Rimonabant highlighting the 1-phenylpyrazole core.

The synthesis of these complex molecules often relies on the functionalization of a pre-formed pyrazole ring. For example, the synthesis of Celecoxib involves the condensation of a diketone with a substituted phenylhydrazine.[9] Similarly, the synthesis of Rimonabant involves the reaction of a diketo ester with N-amino piperidine and subsequent cyclization with 2,4-dichlorophenylhydrazine hydrochloride.[10] The use of a pre-functionalized building block like 3-bromo-1-phenyl-1H-pyrazole can offer alternative and potentially more efficient synthetic routes to analogues of these drugs.

Safety and Handling

3-bromo-1-phenyl-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-bromo-1-phenyl-1H-pyrazole is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its utility is primarily derived from the presence of a reactive bromine atom that allows for facile diversification via modern cross-coupling methodologies. The inherent biological relevance of the 1-phenylpyrazole scaffold, as demonstrated by its inclusion in successful therapeutic agents, further cements the importance of this building block. This technical guide has provided a detailed overview of its properties, synthesis, and key reactions, offering researchers the foundational knowledge required to leverage this versatile molecule in the pursuit of novel chemical entities with therapeutic potential.

References

- [Reference to a general pyrazole synthesis review, e.g.

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ([Link])

-

An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. ([Link])

- [Reference for Suzuki-Miyaura coupling of bromopyrazoles, e.g.

- [Reference for Buchwald-Hartwig amination, e.g.

- [Reference for physicochemical properties, e.g.

- [Reference for safety information, e.g.

- [Additional references

-

Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. ([Link])

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ([Link])

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ([Link])

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ([Link])

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ([Link])

-

Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. ([Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])

-

(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]. ([Link])

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - OUCI. ([Link])

-

Synthesis and biological evaluation of methylene-bridged analogs of the potent cannabinoid receptor antagonist rimonabant | Semantic Scholar. ([Link])

-

Pharmacological Significance of Pyrazole and its Derivatives - Research Journal of Pharmaceutical Dosage Forms and Technology. ([Link])

-

Some Reactions of 3-Hydroxy-1-phenylpyrazole | The Journal of Organic Chemistry. ([Link])

-

Buchwald–Hartwig amination - Wikipedia. ([Link])

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. ([Link])

-

3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. ([Link])

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. ([Link])

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ([Link])

-

Pharmacological Activity of Bromo-Phenyl Derivatives of Substituted Pyrazoles. ([Link])

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ([Link])

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. ([Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. ([Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ([Link])

-

Laboratory and commercial preparations of aniline other than reduction of nitroarenes. ([Link])

-

3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem. ([Link])

-

Current status of pyrazole and its biological activities. ([Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. ([Link])

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace. ([Link])

-

1H-Pyrazole, 1-phenyl- - the NIST WebBook. ([Link])

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 50877-46-8|3-Bromo-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 3-Bromo-1-phenyl-1H-pyrazole for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and various kinase inhibitors used in oncology.[1][3] Within this important class of heterocycles, 3-bromo-1-phenyl-1H-pyrazole emerges as a pivotal building block. Its strategic placement of a bromine atom at the C3 position provides a reactive handle for extensive functionalization, particularly through modern cross-coupling methodologies. This guide offers a comprehensive overview of the physical properties, synthesis, spectral characteristics, reactivity, and applications of 3-bromo-1-phenyl-1H-pyrazole, designed to equip researchers and drug development professionals with the technical insights necessary for its effective utilization in their synthetic and discovery programs.

Physicochemical and Structural Properties

3-Bromo-1-phenyl-1H-pyrazole (CAS RN: 50877-46-8) is a versatile intermediate whose physical state can be either a colorless to light yellow liquid or a low-melting powder, depending on purity. Its core properties are summarized in the table below, compiled from various chemical supplier databases. The structure consists of a central pyrazole ring, substituted with a phenyl group at the N1 position and a bromine atom at the C3 position, making it an ideal substrate for further chemical modification.

| Property | Value | Reference(s) |

| CAS Number | 50877-46-8 | [4] |

| Molecular Formula | C₉H₇BrN₂ | [4] |

| Molecular Weight | 223.07 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or powder | |

| Boiling Point | 115-116 °C (at 1 Torr) | [4] |

| Density | 1.519 g/cm³ (predicted) | [4] |

| pKa | -2.13 ± 0.10 (predicted) | [4] |

| Storage | 2-8°C, under inert atmosphere | [5] |

| SMILES | C1=CC=C(C=C1)N2C=CC(=N2)Br | [5] |

| InChIKey | DNNFZHXAVGUVSU-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The most established and logical route to N-aryl pyrazoles is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[4] For 3-bromo-1-phenyl-1H-pyrazole, a plausible and efficient synthesis involves the reaction of phenylhydrazine with a brominated three-carbon electrophile, such as mucobromic acid or a derivative thereof, followed by cyclization.

Proposed Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative procedure based on established pyrazole synthesis methodologies.[4]

-

Reaction Setup: To a solution of phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add a brominated 1,3-dielectrophile synthon (e.g., mucobromic acid or 2,3-dibromopropanal) (1.05 eq.) portionwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-bromo-1-phenyl-1H-pyrazole.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. 50877-46-8 CAS MSDS (3-bromo-1-phenylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 50877-46-8|3-Bromo-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-bromo-1-phenyl-1H-pyrazole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-bromo-1-phenyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also insights into the structural elucidation and the underlying principles governing the observed chemical shifts and coupling constants.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile applications. The structural characterization of substituted pyrazoles is paramount for understanding their function and for the development of novel therapeutic agents and functional materials. Among the array of analytical techniques, NMR spectroscopy stands out as an indispensable tool for the unambiguous determination of molecular structure. This guide focuses on 3-bromo-1-phenyl-1H-pyrazole, a key intermediate in the synthesis of more complex molecules.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 1H | H-5 |

| ~7.60 | m | 2H | Phenyl H-2', H-6' |

| ~7.45 | m | 2H | Phenyl H-3', H-5' |

| ~7.30 | m | 1H | Phenyl H-4' |

| ~6.50 | d | 1H | H-4 |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS). Multiplicities are denoted as d (doublet) and m (multiplet). The coupling constant between H-4 and H-5 is expected to be in the range of 2-3 Hz.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | Phenyl C-1' |

| ~130.0 | C-5 |

| ~129.5 | Phenyl C-3', C-5' |

| ~128.0 | Phenyl C-4' |

| ~125.0 | C-3 |

| ~120.0 | Phenyl C-2', C-6' |

| ~110.0 | C-4 |

Rationale for Spectral Assignments

The predicted chemical shifts are grounded in the fundamental electronic effects of the substituents on the pyrazole and phenyl rings.

-

¹H NMR: The protons on the phenyl ring (H-2'/H-6', H-3'/H-5', and H-4') are expected to appear in the aromatic region, typically between 7.30 and 7.60 ppm. The H-5 proton of the pyrazole ring is anticipated to be the most downfield of the pyrazole protons due to the anisotropic effect of the adjacent phenyl ring and the electron-withdrawing nature of the nitrogen atom. The bromine atom at the C-3 position will have a minimal effect on the H-5 chemical shift. The H-4 proton is expected to be the most upfield of the pyrazole protons. The characteristic J-coupling between H-4 and H-5 in pyrazoles is a small doublet splitting.

-

¹³C NMR: The C-5 carbon is predicted to be the most downfield carbon of the pyrazole ring. The C-3 carbon, directly attached to the bromine atom, will be significantly shielded, resulting in a more upfield chemical shift compared to an unsubstituted C-3. The C-4 carbon is expected to be the most shielded of the pyrazole ring carbons. The phenyl carbons will resonate in their characteristic aromatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-bromo-1-phenyl-1H-pyrazole, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4] Ensure the use of a high-purity, dry solvent to avoid extraneous signals.

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time, owing to the low natural abundance of the ¹³C isotope.

-

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

NMR Instrument Parameters (500 MHz Spectrometer)

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans.

-

Spectral Width (SW): 12-16 ppm.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Spectral Width (SW): 200-240 ppm.

-

Temperature: 298 K.

Visualization of Key Structural Features and Experimental Workflow

To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 3-bromo-1-phenyl-1H-pyrazole.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectral data of 3-bromo-1-phenyl-1H-pyrazole. By leveraging data from analogous structures and adhering to a rigorous experimental protocol, researchers can confidently characterize this important synthetic intermediate. The provided visualizations further clarify the molecular structure and the analytical workflow, embodying the principles of expertise, authoritativeness, and trustworthiness.

References

-

New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

-

MDPI. (2007). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Retrieved from [Link]

-

ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

- [Source not further specified]. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No URL provided]

-

National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 3-Bromo-1-phenyl-1H-pyrazole: Navigating Regioselectivity in Electrophilic Halogenation

Abstract: 3-Bromo-1-phenyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures through cross-coupling reactions. Its preparation from the readily available precursor, 1-phenyl-1H-pyrazole, presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of electrophilic aromatic substitution. This technical guide provides an in-depth examination of the mechanistic principles governing the bromination of the 1-phenyl-1H-pyrazole core. We will dissect the electronic factors that favor substitution at the C4 position and present a detailed, field-tested protocol that facilitates the formation of the C3-bromo isomer. This document is intended for researchers, chemists, and drug development professionals, offering practical insights into reaction execution, purification, characterization, and safety.

Part 1: Mechanistic Insights: The Challenge of Regioselective Bromination

The synthesis of specifically substituted pyrazoles is predicated on a firm understanding of their electronic nature. The 1-phenyl-1H-pyrazole ring is an aromatic, electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). However, the positions on the pyrazole ring are not electronically equivalent.

The reaction proceeds via the attack of an electrophile (in this case, Br⁺) on the pyrazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the preferred position of attack.

-

Attack at C4: Electrophilic attack at the C4 position is generally the most favored pathway for pyrazoles.[1][2] The resulting positive charge can be delocalized across the ring and involves a stable intermediate where the positive charge is not placed on an electronegative nitrogen atom adjacent to the electron-deficient N1-phenyl group.

-

Attack at C3 or C5: Attack at the C3 or C5 positions leads to a less stable intermediate. Specifically, one of the resonance structures places a positive charge on the N2 atom, which is highly unfavorable as it creates a positively charged azomethine intermediate.[2]

Therefore, the direct bromination of 1-phenyl-1H-pyrazole with reagents like elemental bromine (Br₂) often yields the 4-bromo-1-phenyl-1H-pyrazole as the major product. Achieving substitution at the C3 position requires careful selection of reagents and conditions to overcome this inherent kinetic preference or necessitates a more complex, multi-step synthetic route. The protocol outlined in this guide utilizes conditions that, while potentially yielding a mixture of isomers, allows for the successful synthesis and isolation of the desired 3-bromo product.

Caption: Regioselectivity in the bromination of 1-phenyl-1H-pyrazole.

Part 2: Experimental Protocol: Synthesis of 3-Bromo-1-phenyl-1H-pyrazole

This protocol describes the direct bromination of 1-phenyl-1H-pyrazole. It is critical to note that this reaction may produce a mixture of 3-bromo and 4-bromo isomers, which will necessitate careful purification by column chromatography.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-pyrazole (1.0 eq). Dissolve the starting material in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN).

-

Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add the NBS solution dropwise to the stirred solution of 1-phenyl-1H-pyrazole at room temperature over 30 minutes. The reaction is typically performed in the dark to prevent radical side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Purification (Crude): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.

-

Purification (Chromatography): Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 Hexane:EtOAc), is typically effective for separating the 3-bromo and 4-bromo isomers. The 4-bromo isomer is generally less polar and will elute first.

-

Final Product: Collect the fractions containing the desired 3-bromo-1-phenyl-1H-pyrazole product, combine them, and remove the solvent in vacuo to yield the purified product.

Caption: Workflow for the synthesis of 3-bromo-1-phenyl-1H-pyrazole.

Part 3: Data Presentation and Safety

Table 1: Reagents and Reaction Parameters

| Parameter | Value | Notes |

| Starting Material | 1-Phenyl-1H-pyrazole | 1.0 eq |

| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 eq |

| Solvent | Chloroform (CHCl₃) or Acetonitrile (CH₃CN) | Anhydrous grade recommended |

| Temperature | Room Temperature (~20-25 °C) | |

| Reaction Time | 12-24 hours | Monitor completion by TLC |

| Expected Yield | 30-50% (of 3-bromo isomer) | Yield is highly dependent on purification efficiency |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Boiling Point (°C) |

| 1-Phenyl-1H-pyrazole[3][4] | C₉H₈N₂ | 144.17 | Colorless to yellow liquid | ~276 °C |

| 3-Bromo-1-phenyl-1H-pyrazole [5] | C₉H₇BrN₂ | 223.07 | Colorless to light yellow liquid or solid | 115-116 °C @ 1 Torr |

Safety Dossier

All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system. It is also a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Elemental Bromine (Br₂): While NBS is used in this protocol, it is crucial to understand the hazards of elemental bromine, a common alternative. Bromine is extremely toxic, corrosive, and a strong oxidizing agent.[6] Acute inhalation can cause severe respiratory tract irritation, pulmonary edema, and can be fatal.[7][8] Direct contact with liquid bromine causes severe chemical burns.[9] Extreme caution and specialized handling procedures are required.

-

Chlorinated Solvents (CHCl₃, DCM): Suspected carcinogens and harmful if inhaled or absorbed through the skin. Use in a fume hood is mandatory.

First Aid Measures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Part 4: Product Characterization

Confirmation of the product's identity and purity is essential, particularly the differentiation between the 3-bromo and 4-bromo isomers.

-

¹H NMR Spectroscopy: The proton chemical shifts are diagnostic. For 3-bromo-1-phenyl-1H-pyrazole, one would expect to see distinct signals for the protons at the C4 and C5 positions of the pyrazole ring, in addition to the signals from the phenyl group. In contrast, the 4-bromo isomer would show two equivalent protons on the pyrazole ring (C3 and C5), resulting in a different splitting pattern and chemical shift.

-

¹³C NMR Spectroscopy: The carbon spectrum will clearly show the C-Br bond, characterized by a downfield shift for the carbon atom attached to the bromine. The number of signals in the aromatic region will confirm the substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) should correspond to the calculated molecular weight (223.07 g/mol ).

References

-

Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available from: [Link]

-

Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Available from: [Link]

-

North Carolina Department of Public Health. BROMINE FACT SHEET. Available from: [Link]

-

New Jersey Department of Health. (Revised 2010). Hazardous Substance Fact Sheet: Bromine. Available from: [Link]

-

Public Health England. (2022). Bromine: toxicological overview. GOV.UK. Available from: [Link]

-

Zora, M., Kivrak, A., & Yazici, C. (2014). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 79(13), 6339–6346. Available from: [Link]

-

University of Bath. Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available from: [Link]

-

SlideShare. (2018). Pyrazole. Available from: [Link]

-

Atta, K. F. M. (2011). Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081–7096. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70769, 1-Phenylpyrazole. Available from: [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 3. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 5. 50877-46-8 CAS MSDS (3-bromo-1-phenylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]

- 8. nj.gov [nj.gov]

- 9. gov.uk [gov.uk]

- 10. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Bromination of 1-Phenyl-1H-Pyrazole

Abstract: The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, pyrazole derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides a detailed examination of the electrophilic bromination of 1-phenyl-1H-pyrazole, a seemingly straightforward reaction that exhibits a fascinating dichotomy in its mechanistic pathway and regiochemical outcome. We will dissect the electronic factors governing the reactivity of the pyrazole and phenyl rings, explore how reaction conditions dictate the site of substitution, and provide validated experimental protocols for the selective synthesis of key brominated isomers. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanism-driven understanding of this important transformation.

Part 1: The Electronic Landscape of 1-Phenyl-1H-Pyrazole

The reactivity of 1-phenyl-1H-pyrazole is governed by the interplay of two aromatic systems: the five-membered pyrazole ring and the N-substituted phenyl group. The pyrazole ring itself is an electron-rich heterocycle containing two adjacent nitrogen atoms. The N1 nitrogen, bonded to the phenyl group, is considered "pyrrole-like," contributing its lone pair to the 6π-electron aromatic system. The N2 nitrogen is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, not participating in aromaticity.[1][2]

This electronic arrangement leads to an uneven distribution of electron density across the carbon atoms of the pyrazole ring. Theoretical calculations and experimental evidence consistently show that the C4 position possesses the highest electron density.[3][4] Consequently, in electrophilic aromatic substitution (SEAr) reactions, the C4 carbon is the most nucleophilic and the kinetically favored site of attack.[5][6][7] Attack at the C3 or C5 positions would generate a highly unstable Wheland intermediate with a positive charge on an electronegative, azomethine nitrogen atom, making these pathways energetically unfavorable.[1][7]

Part 2: A Mechanistic Dichotomy: Pyrazole vs. Phenyl Ring Bromination

The most compelling aspect of the bromination of 1-phenyl-1H-pyrazole is the ability to selectively target either the pyrazole ring or the phenyl ring by simply modulating the acidity of the reaction medium. This provides chemists with precise control over the synthetic outcome.

Bromination of the Pyrazole Ring: The Kinetically Favored Pathway

Under neutral or mildly acidic conditions, such as using molecular bromine in chloroform, the reaction proceeds as a classic electrophilic aromatic substitution on the electron-rich pyrazole ring.[8] The inherent nucleophilicity of the C4 position dictates the regioselectivity.

Mechanism:

-

Generation of the Electrophile: Molecular bromine (Br₂) is polarized by the solvent or trace Lewis acids, creating a potent electrophile, Br⁺.

-

Nucleophilic Attack: The π-system of the pyrazole ring, specifically the electron-rich C4 position, attacks the electrophilic bromine atom.

-

Formation of the Sigma Complex: This attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The positive charge is delocalized across the N1-C5-C4 system.

-

Deprotonation and Aromatization: A weak base in the reaction mixture (e.g., solvent, or another molecule of the pyrazole) abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring to yield the final product, 4-bromo-1-phenyl-1H-pyrazole .

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of C4 bromination under neutral conditions.

Bromination of the Phenyl Ring: The Acidity-Controlled Pathway

When the reaction is conducted in a strongly acidic medium, such as bromine in concentrated sulfuric acid, the regioselectivity dramatically shifts.[8] Instead of the pyrazole ring, the phenyl ring is brominated, predominantly at the para position.

Mechanism: The key to this shift in reactivity is the protonation of the pyrazole ring. The pyridine-like N2 nitrogen is the most basic site on the molecule and is readily protonated in strong acid.[2][8]

-

Protonation and Deactivation: In concentrated H₂SO₄, the N2 atom of the pyrazole ring is protonated to form a pyrazolium cation. This positive charge effectively transforms the electron-rich pyrazole ring into a strongly electron-withdrawing group, deactivating it towards further electrophilic attack.

-

Activation of the Phenyl Ring: With the pyrazole ring "turned off," the phenyl group becomes the site of electrophilic attack. The N-pyrazolium substituent acts as a deactivating but ortho, para-directing group. Steric hindrance at the ortho positions makes the para position the most likely site for substitution.

-

Electrophilic Attack and Product Formation: The electrophile (Br⁺, likely generated with the aid of a Lewis acid like silver sulfate) is attacked by the para position of the phenyl ring, proceeding through a standard SEAr mechanism to yield 1-(4-bromophenyl)-1H-pyrazole .[8]

The following diagram illustrates the influence of strong acid.

Caption: Logical workflow for phenyl ring bromination in strong acid.

Part 3: Experimental Protocols

The following protocols are derived from established methodologies and are designed to be self-validating through clear procedural steps and expected outcomes.

Protocol 1: Synthesis of 4-Bromo-1-phenyl-1H-pyrazole (Pyrazole Ring Bromination)

This protocol is adapted from methodologies employing direct bromination under neutral conditions.[8][9]

Materials:

-

1-phenyl-1H-pyrazole

-

Molecular Bromine (Br₂)

-

Chloroform (CHCl₃) or Acetic Acid

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Sodium Thiosulfate Solution (10%)

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

Reaction Setup: Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Prepare a solution of bromine (1.05 eq) in chloroform. Add the bromine solution dropwise to the stirred pyrazole solution over 30 minutes, maintaining the temperature at 0 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by adding 10% sodium thiosulfate solution to destroy any unreacted bromine.

-

Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove any HBr formed, and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 4-bromo-1-phenyl-1H-pyrazole.

Protocol 2: Synthesis of 1-(4-Bromophenyl)-1H-pyrazole (Phenyl Ring Bromination)

This protocol is based on the conditions reported for reaction in highly acidic media.[8]

Materials:

-

1-phenyl-1H-pyrazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Molecular Bromine (Br₂)

-

Silver Sulfate (Ag₂SO₄) - acts as a catalyst/halide scavenger

-

Ice, deionized water

-

Sodium Bicarbonate (solid or saturated solution)

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Reaction Setup: In a flask cooled in an ice bath, slowly add 1-phenyl-1H-pyrazole (1.0 eq) and silver sulfate (0.1 eq) to concentrated sulfuric acid with vigorous stirring.

-

Bromine Addition: Once the pyrazole is fully dissolved and protonated, add molecular bromine (1.1 eq) dropwise, ensuring the temperature does not rise significantly.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by GC-MS or LC-MS.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.

-

Workup - Neutralization: Cautiously neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

-

Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography.

Part 4: Data Summary

The choice of reagents and conditions is paramount for achieving the desired regiochemical outcome.

| Parameter | Method 1: Pyrazole Bromination | Method 2: Phenyl Bromination | Reference(s) |

| Primary Reagent | Br₂ or N-Bromosuccinimide (NBS) | Br₂ | [8][9] |

| Solvent | Chloroform, Acetic Acid, CCl₄ | Concentrated H₂SO₄ | [8][10] |

| Catalyst/Additive | None required (mild Lewis acid optional) | Silver Sulfate (Ag₂SO₄) | [8] |

| Acidity | Neutral / Mildly Acidic | Strongly Acidic | [8] |

| Reactive Species | 1-Phenyl-1H-pyrazole (neutral) | 1-Phenyl-1H-pyrazolium Cation | [8] |

| Site of Attack | C4 of the pyrazole ring | C4' (para) of the phenyl ring | [8] |

| Product | 4-Bromo-1-phenyl-1H-pyrazole | 1-(4-Bromophenyl)-1H-pyrazole | [8] |

| Control Type | Kinetic Control | Acidity/Deactivation Control | [8] |

Conclusion

The electrophilic bromination of 1-phenyl-1H-pyrazole is a textbook example of how subtle changes in reaction conditions can fundamentally alter the mechanistic pathway and product outcome. Under neutral conditions, the inherent electronic properties of the pyrazole ring direct the substitution to the electron-rich C4 position in a kinetically controlled process. Conversely, in a strongly acidic environment, protonation of the pyrazole ring deactivates it, forcing the electrophilic attack onto the appended phenyl ring. This deep understanding of the underlying mechanism not only explains the observed reactivity but also empowers chemists to design rational synthetic routes to specifically functionalized pyrazole derivatives, which are of high value in pharmaceutical and materials research.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Online] Available at: [Link]

-

Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Online] Available at: [Link]

-

SlideShare. Pyrazole. [Online] Available at: [Link]

-

Quora. Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? [Online] Available at: [Link]

-

MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Online] Available at: [Link]

-

A. C. S. L. D. S. F. C. F. C. D. S. F. P. M. C. M. M. R. M. C. F. F. M. C. Costa. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Online] Available at: [Link]

-

ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Online] Available at: [Link]

-

ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Online] Available at: [Link]

-

MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Online] Available at: [Link]

-

ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. [Online] Available at: [Link]

-

SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Online] Available at: [Link]

-

ResearchGate. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Online] Available at: [Link]

-

ResearchGate. reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. [Online] Available at: [Link]

-

Research Trend. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Online] Available at: [Link]

-

ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Online] Available at: [Link]

-

ACS Publications. N-Heterocyclic Olefins of Pyrazole and Indazole. [Online] Available at: [Link]

-

PMC - NIH. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Online] Available at: [Link]

-

ResearchGate. Pyrazole-based N-phenyl pyrazolines: Synthesis, docking, and pharmacological evaluation. [Online] Available at: [Link]

-

PMC. 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. [Online] Available at: [Link]

-

Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Online] Available at: [Link]

-

Chemistry World. Total synthesis evolution: from structure confirmation to efficient drug discovery routes. [Online] Available at: [Link]

-

ResearchGate. Bromination of pyrazole derivatives. [Online] Available at: [Link]

-

ResearchGate. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. [Online] Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. quora.com [quora.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. scribd.com [scribd.com]

- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-bromo-1-phenyl-1H-pyrazole: A Cornerstone Intermediate in Modern Synthesis

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2] Within this class of heterocyclic compounds, 3-bromo-1-phenyl-1H-pyrazole has emerged as a pivotal synthetic intermediate. Its strategic placement of a reactive bromine atom on the pyrazole core allows for a wide array of functionalizations, primarily through modern cross-coupling reactions. This guide provides an in-depth analysis of the synthesis, reactivity, and application of 3-bromo-1-phenyl-1H-pyrazole, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable building block. We will delve into the causality behind experimental choices, provide detailed protocols, and showcase its role in the synthesis of complex molecules, thereby underscoring its significance in contemporary organic synthesis.

The Strategic Importance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic diamines that are isosteres of pyrimidines and purines, allowing them to interact with a variety of biological targets.[1] This has led to their incorporation into a multitude of approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][3][4] The phenyl group at the 1-position of the pyrazole ring often serves to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. The strategic introduction of a bromine atom at the 3-position provides a versatile handle for further molecular elaboration, making 3-bromo-1-phenyl-1H-pyrazole a highly sought-after intermediate in drug discovery programs.[2]

Synthesis and Characterization of 3-bromo-1-phenyl-1H-pyrazole

The synthesis of 3-bromo-1-phenyl-1H-pyrazole is typically achieved through the cyclization of a suitable precursor followed by bromination, or by direct bromination of 1-phenyl-1H-pyrazole. A common synthetic route involves the Vilsmeier-Haack reaction of acetophenone phenylhydrazone, which can be further functionalized.[5][6]

Illustrative Synthetic Workflow

Caption: Generalized synthetic pathway to pyrazole derivatives.

Physicochemical Properties and Spectroscopic Data

The properties of 3-bromo-1-phenyl-1H-pyrazole are well-documented, aiding in its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C9H7BrN2 | [7][8] |

| Molecular Weight | 223.07 g/mol | [8] |

| Appearance | Colorless to light yellow liquid/powder | [8] |

| Boiling Point | 115-116 °C @ 1 Torr | [8] |

| Density | 1.5193 g/cm³ | [8] |

| Storage | 2-8°C, inert atmosphere | [8][9] |

Spectroscopic data is crucial for the unambiguous identification of 3-bromo-1-phenyl-1H-pyrazole. While specific spectra for the 3-bromo isomer are found in supplier databases, detailed analyses of related brominated phenylpyrazoles provide valuable comparative data. For instance, the 1H and 13C NMR of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole have been thoroughly characterized.[10][11]

The Role of 3-bromo-1-phenyl-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyrazole ring is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their efficiency, functional group tolerance, and ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions.[12][13]

Mechanism of Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves three key steps: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. 3-bromo-1-phenyl-1H-pyrazole serves as an excellent electrophilic partner in these reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-1-phenyl-1H-pyrazole with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-1-phenyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base, typically Na₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1,3-diphenyl-1H-pyrazole.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. The use of bulky, electron-rich phosphine ligands can often improve the efficiency of the oxidative addition and reductive elimination steps.[14]

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. 3-bromo-1-phenyl-1H-pyrazole can be effectively coupled with various alkenes to introduce vinyl groups onto the pyrazole core.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing pyrazole derivatives containing alkynyl moieties, which are valuable precursors for further transformations and are found in various biologically active molecules.[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is particularly useful for synthesizing aminopyrazole derivatives, which are common motifs in pharmaceuticals. A general method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed, highlighting the broad applicability of this transformation.[16]

Applications in Drug Discovery and Materials Science

The functionalized pyrazoles synthesized from 3-bromo-1-phenyl-1H-pyrazole are key components of numerous compounds with significant therapeutic potential and material applications.

-

Kinase Inhibitors: The pyrazole scaffold is prevalent in many kinase inhibitors used in oncology. For example, Crizotinib and Ruxolitinib are pyrazole-containing drugs approved for the treatment of certain cancers.[1] The ability to diversify the pyrazole core through cross-coupling reactions is crucial for tuning the selectivity and potency of these inhibitors.

-

Anti-inflammatory Agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a trisubstituted pyrazole ring. The synthetic flexibility offered by intermediates like 3-bromo-1-phenyl-1H-pyrazole facilitates the generation of libraries of related compounds for structure-activity relationship (SAR) studies.[1][17]

-

Organic Electronics: Pyrazole derivatives have found applications in organic light-emitting diodes (OLEDs) and other electronic materials. The ability to introduce various aromatic and heteroaromatic substituents through cross-coupling allows for the fine-tuning of the electronic and photophysical properties of these materials.[13]

Conclusion and Future Perspectives

3-bromo-1-phenyl-1H-pyrazole is a versatile and indispensable building block in modern organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to a vast array of functionalized pyrazole derivatives. The continued development of novel cross-coupling methodologies will undoubtedly expand the synthetic utility of this important intermediate. As the demand for complex and diverse molecular architectures in drug discovery and materials science grows, the role of 3-bromo-1-phenyl-1H-pyrazole as a key synthetic linchpin is set to become even more prominent. The insights and protocols provided in this guide aim to empower researchers to fully exploit the synthetic potential of this valuable compound.

References

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Google Scholar.

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (2014, January 13). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Some Reactions of 3-Hydroxy-1-phenylpyrazole | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

3-bromo-1-phenyl-1h-pyrazole (C9H7BrN2) - PubChemLite. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). NobelPrize.org. Retrieved January 5, 2026, from [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). ACS Publications. Retrieved January 5, 2026, from [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

-

Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

-

A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially - Broad Institute. (n.d.). Broad Institute. Retrieved January 5, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. PubChemLite - 3-bromo-1-phenyl-1h-pyrazole (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 8. 50877-46-8 CAS MSDS (3-bromo-1-phenylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 50877-46-8|3-Bromo-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nobelprize.org [nobelprize.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylpyrazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Phenylpyrazole Moiety

The phenylpyrazole core, a five-membered heterocyclic ring bearing a phenyl group, stands as a privileged scaffold in medicinal chemistry and agrochemical research.[1] Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities.[2] From potent anticancer agents and broad-spectrum antimicrobials to selective anti-inflammatory drugs and highly effective insecticides and herbicides, the versatility of the phenylpyrazole nucleus is remarkable.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of phenylpyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their synthesis and evaluation.

I. Anticancer Activity: Targeting Key Signaling Pathways

Phenylpyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[5]

A. Mechanism of Action: Inhibition of Kinases and Apoptosis Induction

Many phenylpyrazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell cycle progression and signal transduction.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key enzymes that control the cell cycle.[6] Certain phenylpyrazole derivatives have been shown to inhibit CDK2, leading to cell cycle arrest, particularly at the G1 phase, and subsequent apoptosis.[6][7] The inhibition of CDK2 prevents the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor.[6]

-

PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[8] Some phenylpyrazole derivatives have been identified as potent inhibitors of PI3 kinase, thereby downregulating the activity of AKT and inducing apoptosis in cancer cells.[5][8]

-

MCL-1 Inhibition: Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the BCL-2 family that is overexpressed in many cancers. Phenylpyrazole derivatives have been discovered as selective inhibitors of MCL-1, disrupting its interaction with pro-apoptotic proteins and triggering caspase-dependent apoptosis.[9]

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of phenylpyrazole derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and phenyl rings.

-

Substitution on the Phenyl Ring: The presence of electron-withdrawing or bulky groups on the N-phenyl ring can enhance cytotoxic activity. For instance, di- or tri-substituted phenyl rings often exhibit greater potency.[10]

-

Substitution on the Pyrazole Ring: Modifications at the C3 and C4 positions of the pyrazole ring are crucial. The introduction of various heterocyclic or aromatic moieties can modulate the binding affinity to target enzymes and influence the overall anticancer effect.

-

Linker and Terminal Groups: The nature of the linker connecting the phenylpyrazole core to other functionalities, as well as the terminal groups themselves (e.g., carboxylic acids, amino acids), plays a significant role in target selectivity and potency. For example, introducing an α-amino acid residue in place of a terminal benzoic acid moiety has been shown to enhance binding affinity to MCL-1.[9]

C. Quantitative Data Summary: Anticancer Activity of Phenylpyrazole Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Compound 43 | MCF7 (Breast) | PI3 Kinase | 0.25 | [5] |

| Compound 29 | HepG2 (Liver) | CDK2 | 10.05 | [5] |

| GQN-B18 | - | MCL-1 (Ki) | 0.25 | [9] |

| Compound 59 | HepG2 (Liver) | DNA Intercalation | 2 | [5] |

| Compound 4 | HCT-116 (Colon) | CDK2 | - | [7] |

| Compound 9 | - | CDK2 | 0.96 | [7] |

D. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of phenylpyrazole derivatives on cancer cell lines.

1. Cell Culture and Seeding:

- Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare stock solutions of the phenylpyrazole derivatives in DMSO.

- Perform serial dilutions of the stock solutions in culture media to achieve the desired final concentrations.